2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol
Description
2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol is an imidazole derivative characterized by a halogenated phenyl group (4-chloro-3-fluoro substitution) at position 2 of the imidazole ring and a methanol group at position 5.
Properties
Molecular Formula |
C10H8ClFN2O |
|---|---|
Molecular Weight |
226.63 g/mol |
IUPAC Name |
[2-(4-chloro-3-fluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8ClFN2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
NLCQCPWLCHUEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)CO)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-fluoroaniline with glyoxal in the presence of ammonium acetate, followed by reduction to yield the desired imidazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can result in the replacement of the chloro or fluoro substituents with other functional groups .
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Substituent Effects on the Imidazole Core
Positional Isomerism
- 5-Methyl-2-phenyl-1H-imidazole-4-methanol (): Features a methanol group at position 4 and a methyl group at position 5.
- 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () : Contains a nitro group (strong electron-withdrawing) at position 5 and a chloromethylphenyl group at position 4. The nitro group may enhance electrophilicity but reduce solubility compared to the hydroxyl group in the target compound.
Halogenation Patterns
- 5-(3-Chloro-2,6-difluorophenyl)-1-(4-chlorophenyl)-2,4-dimethyl-1H-imidazole () : Multiple halogen substitutions (Cl, F) on the phenyl ring increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The target compound’s single chloro-fluoro substitution balances polarity and lipophilicity.
- 4-(4-Chloro-3-fluorophenyl)benzaldehyde (, BP-4058): Shares the 4-chloro-3-fluorophenyl group but lacks an imidazole core. The benzaldehyde moiety introduces different reactivity (e.g., susceptibility to nucleophilic attack) compared to the imidazole-methanol system.
Functional Group Analysis
Physicochemical and Spectroscopic Data
- Melting Points: 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole: 120°C (). 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole: 55.5–57.5°C ().
- NMR Signatures: Methanol protons in imidazole derivatives (e.g., δ ~9.6 ppm for -CHO in ) differ from hydroxyl protons (δ ~1–5 ppm, broad), aiding structural differentiation.
Biological Activity
The compound 2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol is a member of the imidazole class, which has gained attention for its diverse biological activities. This article explores the synthesis, structure-activity relationships (SAR), and biological effects of this compound, particularly focusing on its activity against various biological targets.
Synthesis and Structure-Activity Relationships
The synthesis of 2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol involves several steps that modify the imidazole core to enhance its pharmacological properties. The introduction of halogen substituents, such as chlorine and fluorine, has been shown to significantly affect the biological activity of imidazole derivatives. For instance, studies indicate that halide substitutions can modulate the antagonistic activities at P2X3 receptors, which are critical in pain signaling pathways .
Table 1: Structure-Activity Relationship of Imidazole Derivatives
| Compound | Substituent | IC50 (nM) | Selectivity (P2X3R/P2X2/3R) |
|---|---|---|---|
| 14h | 4-Chloro | 375 | >23-fold |
| KCB-77033 | 2-Methyl | 1030 | - |
| 10a | 4-Fluoro | Increased by 4-5 times | - |
The SAR studies reveal that the presence of a chlorine atom at the para position and a fluorine atom at the meta position enhances metabolic stability while improving selectivity towards specific receptor subtypes .
Biological Activity
The biological activity of 2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol has been evaluated in various contexts, including its potential as an anti-nociceptive agent. In animal models of neuropathic pain, this compound demonstrated significant anti-nociceptive effects, as evidenced by increased mechanical withdrawal thresholds in male Sprague-Dawley rats .
Case Studies
- Neuropathic Pain Models : In studies involving nerve ligation and chemotherapy-induced pain, the compound exhibited a dose-dependent reduction in pain responses, suggesting its potential utility in clinical settings for managing chronic pain conditions .
- Cytotoxicity Assessments : Preliminary cytotoxicity tests showed that while some derivatives exhibited significant toxicity towards cancer cell lines, 2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol maintained low cytotoxicity against normal cell lines (L929), indicating a favorable therapeutic window .
The mechanisms through which 2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol exerts its effects are primarily linked to its interaction with ion channels and receptors involved in pain signaling. The compound acts as an antagonist at P2X3 receptors, which play a pivotal role in transmitting pain signals from peripheral nerves to the central nervous system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
